molecular formula C12H15ClOS B8706142 1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone

1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone

Cat. No. B8706142
M. Wt: 242.77 g/mol
InChI Key: YAMGGOCRPIXGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone is a useful research compound. Its molecular formula is C12H15ClOS and its molecular weight is 242.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanone

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

YAMGGOCRPIXGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 14.45 g quantity of p-chlorothiophenol and 13.8 g of anhydrous potassium carbonate were added to 200 ml of acetonitrile, and 13.45 of 1-chloro-3,3-dimethyl-2-butanone was added in small portions to the mixture while stirring the mixture. After stirring the mixture at 70° to 75° C. for 6 hours, the solid separating out was filtered off. The filtrate was concentrated to obtain a residue, which was subjected to extraction with benzene. To the extract was added 200 ml of 10% sodium hydroxide solution, followed by stirring at room temperature for 1 hour. The benzene layer was separated off, washed with water, then dried over anhydrous magnesium sulfate and distilled in a vacuum to remove the solvent, giving 20.2 g of the above-identified desired compound in the form of a pale yellow oil.
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13.8 g
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